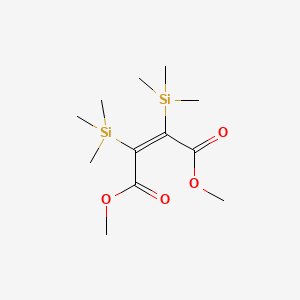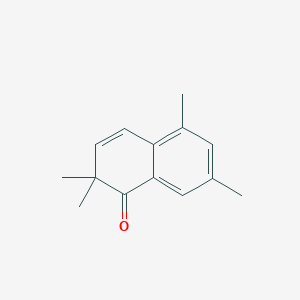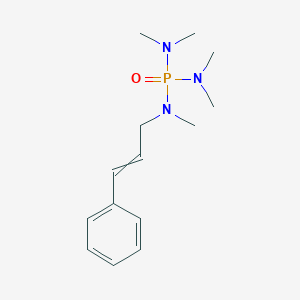
N,N,N',N',N''-Pentamethyl-N''-(3-phenylprop-2-en-1-yl)phosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: is a specialized organophosphorus compound It is characterized by its unique structure, which includes a phosphoric triamide core with pentamethyl and phenylprop-2-en-1-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide typically involves the reaction of phosphoric triamide with appropriate alkylating agents. One common method includes the use of methyl iodide and 3-phenylprop-2-en-1-yl bromide under basic conditions to achieve the desired substitution on the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylprop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphoric triamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzyme active sites, making it a candidate for drug development studies.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its enzyme inhibition properties. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a catalyst or stabilizer in polymerization reactions is of particular interest.
Wirkmechanismus
The mechanism of action of N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide involves its interaction with molecular targets such as enzymes or metal ions. The compound’s phosphoric triamide core can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’,N’'-Pentamethyldiethylenetriamine: An amine-based compound used in polymer synthesis and catalysis.
N,N,N’,N’,N’‘-Trimethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide: A related compound with fewer methyl groups, affecting its reactivity and applications.
Uniqueness: N,N,N’,N’,N’‘-Pentamethyl-N’'-(3-phenylprop-2-en-1-yl)phosphoric triamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
54784-79-1 |
|---|---|
Molekularformel |
C14H24N3OP |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)phosphoryl]-N-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C14H24N3OP/c1-15(2)19(18,16(3)4)17(5)13-9-12-14-10-7-6-8-11-14/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
YSTIVNYUEFWFRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(N(C)C)N(C)CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


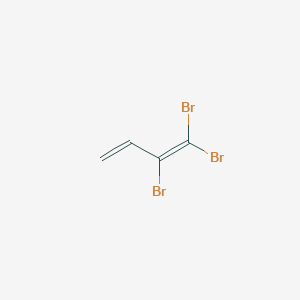
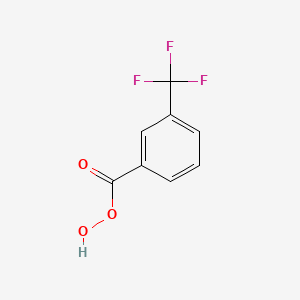
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

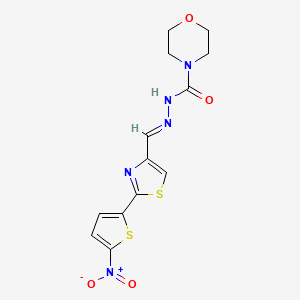
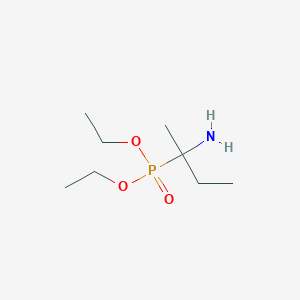
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
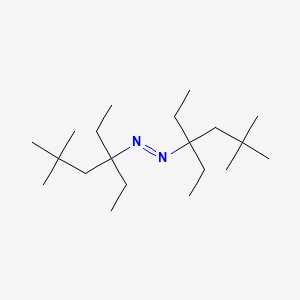
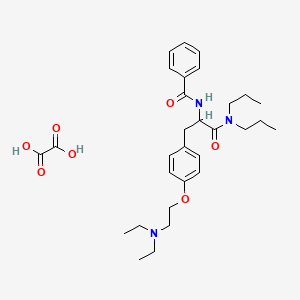
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
